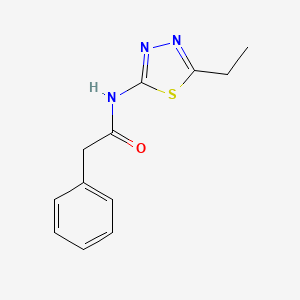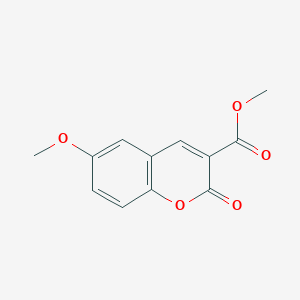acetyl}hydrazinylidene)-N-phenylbutanamide](/img/structure/B11116086.png)
(3E)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENYLBUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazone linkage, a methoxyethyl group, and a phenylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENYLBUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with N-phenylbutanamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENYLBUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide:
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A compound used in organic synthesis with similar functional groups.
Uniqueness
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENYLBUTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its hydrazone linkage and methoxyethyl group contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H20N4O4 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
N'-[(E)-(4-anilino-4-oxobutan-2-ylidene)amino]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C15H20N4O4/c1-11(10-13(20)17-12-6-4-3-5-7-12)18-19-15(22)14(21)16-8-9-23-2/h3-7H,8-10H2,1-2H3,(H,16,21)(H,17,20)(H,19,22)/b18-11+ |
InChI Key |
QULBXLHRWXCCEA-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloro-6-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11116003.png)

![N~1~-(cyclohexylmethyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11116025.png)
![5,8-Dinitro-2-pyridin-2-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B11116032.png)
![N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11116036.png)
![methyl {(3Z)-2-oxo-3-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11116038.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11116045.png)
![Ethyl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11116050.png)


![3-fluoro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11116095.png)
![4-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116100.png)
![Ethyl 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11116108.png)
![2-[(3,5-dibromo-4-methylphenyl)amino]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11116112.png)
